molecular formula C19H22ClN3O2S2 B2705244 (E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1052531-75-5

(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2705244
CAS No.: 1052531-75-5
M. Wt: 423.97
InChI Key: YYXSABAQMIJUED-BXTVWIJMSA-N
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Description

The compound "(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride" is a structurally complex molecule featuring a benzo[d]thiazol-2-yl core substituted with a methoxy group at position 4. The dimethylaminoethyl side chain and the (E)-configured acrylamide linkage to a thiophen-2-yl group contribute to its unique electronic and steric properties. The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for pharmaceutical applications.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2.ClH/c1-21(2)10-11-22(18(23)9-7-15-5-4-12-25-15)19-20-16-8-6-14(24-3)13-17(16)26-19;/h4-9,12-13H,10-11H2,1-3H3;1H/b9-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXSABAQMIJUED-BXTVWIJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride, identified by CAS Number 1052531-75-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C19_{19}H22_{22}ClN3_3O2_2S2_2
  • Molecular Weight : 424.0 g/mol
  • Structure : The compound features a complex structure that includes a benzothiazole moiety, which is known for various biological activities.

Synthesis

The compound can be synthesized through a series of reactions involving benzothiazole derivatives and thiophene-based acrylamides. The synthesis typically involves:

  • Knoevenagel Condensation : Reaction of appropriate aldehydes with thiazolidine derivatives.
  • Formation of Acrylamide : Coupling of the resulting thiazole with thiophene derivatives under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : In vitro studies reveal efficacy against common fungal strains.

Antitumor Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown:

  • Cytotoxicity Against Cancer Cell Lines : Studies report IC50_{50} values in the low micromolar range against several tumorigenic cell lines, indicating potent anticancer effects.
Cell LineIC50_{50} (μM)
HeLa5.4
MCF-78.1
A5494.7

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with tubulin polymerization.

Case Studies

  • Study on Antitubercular Activity : A recent review highlighted that benzothiazole derivatives possess moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Antioxidant Properties : Compounds related to the target structure have demonstrated significant antioxidant activities, which may contribute to their protective effects in neurodegenerative diseases .
  • Neuroprotective Effects : Research indicates that certain benzothiazole compounds can attenuate neuronal injury in models of ischemia/reperfusion, showcasing their potential in neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazolidinone and Acetamide Families

The evidence highlights several compounds with overlapping structural features, particularly in the benzo[d]thiazole and acetamide/acrylamide frameworks (Table 1).

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives () exhibit melting points between 147–207°C, influenced by substituent polarity. The target compound’s hydrochloride salt likely has a higher melting point due to ionic interactions, as seen in dichlorophenyl-thiazol-2-yl acetamide (489–491°C) .
  • Solubility: The dimethylaminoethyl group and hydrochloride salt enhance aqueous solubility relative to neutral thiazolidinones (e.g., compound 12 ). This property is critical for bioavailability in drug development.

Q & A

Q. What are the key steps in synthesizing (E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride?

Methodological Answer: The synthesis typically involves:

Intermediate Preparation : Reacting 6-methoxybenzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl chloride to form the secondary amine intermediate.

Acrylamide Formation : Condensation with thiophene-2-carbaldehyde via a Knoevenagel reaction to introduce the (E)-configured acrylamide group.

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Key reagents include triethylamine (for pH control), ethyl chloroformate (for carbamate activation), and anhydrous solvents (e.g., THF or DCM) .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, thiophene protons at δ ~7.2–7.5 ppm) and carbon backbone.
    • IR Spectroscopy : Identify carbonyl (C=O, ~1670–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak).
  • Elemental Analysis : Ensure stoichiometric purity (±0.3% for C, H, N, S).
  • X-ray Crystallography (if crystals are obtained): Resolve stereochemistry and hydrogen-bonding patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

  • Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Antimicrobial Testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Apoptosis Detection : Annexin V/PI staining and flow cytometry to assess programmed cell death .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amine alkylation.
  • Catalyst Screening : Use DMAP or HOBt to improve acylation efficiency.
  • Temperature Control : Maintain reflux conditions (70–80°C) for acrylamide formation to minimize side reactions.
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines/passage numbers and normalize to positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Validation : Confirm apoptosis via caspase-3 activation assays if flow cytometry results are inconsistent.
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Q. What strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation : Compare analogs with furan (vs. thiophene) or pyridine (vs. benzo[d]thiazole) rings.
  • Pharmacophore Modeling : Use Schrödinger or MOE software to identify critical hydrogen-bonding (e.g., acrylamide carbonyl) and hydrophobic (thiophene) motifs.
  • Docking Studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to predict binding modes .

Key Research Insights

  • The thiophene moiety enhances π-π stacking in enzyme active sites, improving anticancer potency vs. furan analogs .
  • Hydrochloride salt formation increases aqueous solubility, critical for in vivo bioavailability .
  • Discrepancies in cytotoxicity data often arise from divergent cell culture conditions (e.g., serum concentration, incubation time) .

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